N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}acetamide
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Overview
Description
N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}acetamide typically involves the reaction of 2-aminobenzothiazole with 4-(2-methylphenyl)isothiocyanate, followed by acetylation. The reaction is carried out in a suitable solvent such as dimethylformamide, under controlled temperature conditions. The use of catalysts like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride can enhance the yield and efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction. These methods are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, disrupting essential biological pathways. Molecular docking studies have shown its potential to bind to target proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}acetamide
- N-{[4-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}acetamide
- N-{[4-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl}acetamide
Uniqueness
N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}acetamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its methyl group at the 2-position enhances its reactivity and potential biological activity compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-10-9-12(7-8-13(10)20-17(22)18-11(2)21)16-19-14-5-3-4-6-15(14)23-16/h3-9H,1-2H3,(H2,18,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWORZBYSILZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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